Benzyl 6-oxohexanoate
Overview
Description
Benzyl 6-oxohexanoate: is an organic compound with the molecular formula C13H16O3. It is a benzyl ester derivative of 6-oxohexanoic acid. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 6-oxohexanoate can be synthesized through several methods. One efficient method involves the reaction of monoesters of succinic acid with thionyl chloride to form 4-benzyloxy-4-ketobutanoyl chlorides. These chlorides are then treated with diethylcadmium to yield mono/di-benzyl-γ-ketohexanoates . Another method involves the ozonolytic cleavage of cyclohexene to produce methyl 6-oxohexanoate, which can be further converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving purification steps such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Benzyl 6-oxohexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions.
Substitution: Substitution reactions often involve nucleophilic reagents that target the carbonyl group of the ester.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as benzyl alcohols, benzoic acids, and other ester derivatives .
Scientific Research Applications
Benzyl 6-oxohexanoate is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzyl 6-oxohexanoate involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand for glucosidase I, an enzyme involved in the post-translational processing of N-linked glycoproteins . This interaction facilitates the purification and study of glucosidase I, providing insights into its function and regulation.
Comparison with Similar Compounds
6-oxohexanoic acid: A medium-chain fatty acid with similar structural features but lacking the benzyl ester group.
6-oxohexanoate: The conjugate base of 6-oxohexanoic acid, sharing similar chemical properties.
Uniqueness: Benzyl 6-oxohexanoate is unique due to its benzyl ester group, which imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to act as a ligand for specific enzymes further distinguishes it from other similar compounds .
Properties
IUPAC Name |
benzyl 6-oxohexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-10-6-2-5-9-13(15)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,10H,2,5-6,9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYUXRXQGVONHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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